Didansyl-1,3-diaminopropane

Description

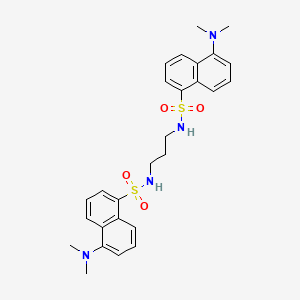

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S2/c1-30(2)24-14-5-12-22-20(24)10-7-16-26(22)36(32,33)28-18-9-19-29-37(34,35)27-17-8-11-21-23(27)13-6-15-25(21)31(3)4/h5-8,10-17,28-29H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQXAPGVWXVSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404431 | |

| Record name | Didansyl-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64144-62-3 | |

| Record name | Didansyl-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didansyl-1-3-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Didansyl 1,3 Diaminopropane

Strategic Approaches to the Synthesis of N,N'-Didansyl-1,3-diaminopropane

The creation of N,N'-Didansyl-1,3-diaminopropane and its derivatives can be achieved through several synthetic routes, with direct N-dansylation being the most common approach.

Direct N-Dansylation Procedures and Reaction Optimization Parameters

The primary method for synthesizing N,N'-Didansyl-1,3-diaminopropane involves the direct reaction of 1,3-diaminopropane (B46017) with dansyl chloride. researchgate.netresearchgate.net This reaction is typically performed in an aqueous-organic solvent mixture, such as acetone-water, and requires alkaline conditions (pH 9.5-10) to facilitate the nucleophilic attack of the amino groups on the sulfonyl chloride of the dansyl group. researchgate.net

Optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters include:

Temperature: The dansylation reaction is often carried out at elevated temperatures, with reported conditions ranging from 38°C for 90-120 minutes to 70°C for 15-60 minutes. researchgate.netresearchgate.net Heating the reaction mixture, for instance at 70°C for 15 minutes in the dark, has been shown to be effective. kuleuven.be

pH: Maintaining a slightly alkaline pH is essential for the reaction to proceed efficiently. researchgate.net Sodium carbonate or a borate-NaOH buffer (e.g., 0.4 M, pH 11) can be used to achieve the desired basicity. researchgate.netkuleuven.be

Reagent Concentration: The concentration of dansyl chloride is a critical factor. A solution of 7 mg/ml in acetone (B3395972) has been utilized in published procedures. kuleuven.be

A typical laboratory-scale synthesis might involve dissolving 1,3-diaminopropane in a suitable buffer, adding a solution of dansyl chloride, and heating the mixture. kuleuven.be The resulting didansylated product can then be extracted and purified.

Alternative Synthetic Pathways for N,N'-Didansyl-1,3-diaminopropane Derivatives

While direct dansylation is prevalent, alternative pathways exist for synthesizing derivatives of N,N'-Didansyl-1,3-diaminopropane. These methods often involve multi-step reactions to introduce various functional groups. For instance, N-aryl-N'-formyl-1,3-diaminopropanes can be prepared by the selective monoformylation of N-(3-aminopropyl)arylamines. researchgate.net These precursors are synthesized through the aminolysis of 3-bromopropylamine (B98683) hydrobromide with aromatic amines. researchgate.net

Another approach involves the conjugate addition of acrolein to an amine, followed by reaction with an arylamine and subsequent reduction to yield N,N'-disubstituted 1,3-propanediamine derivatives. google.com These strategies provide access to a broader range of derivatives with tailored properties for specific applications.

Regioselective Functionalization and Advanced Derivatization Techniques

Controlling the degree and position of dansylation is crucial for creating specific molecular probes and tools.

Mono- and Asymmetric N-Dansylation Strategies

Achieving selective mono-N-dansylation of a symmetric diamine like 1,3-diaminopropane is challenging but can be accomplished under carefully controlled conditions. The use of a limiting amount of dansyl chloride and lower reaction temperatures can favor the formation of the mono-substituted product.

For asymmetric diamines, regioselectivity can be more readily achieved. Furthermore, catalytic asymmetric synthesis methods are emerging for the preparation of chiral diamines, which can then be dansylated. nih.govrsc.org These methods often employ transition metal catalysts, such as palladium and rhodium, to achieve high levels of enantioinduction. nih.gov

Post-Dansylation Modifications and Conjugation Chemistry

Once synthesized, Didansyl-1,3-diaminopropane can undergo further chemical modifications to conjugate it to other molecules of interest. The dansyl groups themselves are generally stable, allowing for reactions at other parts of the molecule if present. For example, if a derivative contains a reactive group like a carboxylic acid or an alcohol, standard coupling chemistries can be employed to link it to biomolecules or surfaces.

The fluorescent nature of the dansyl group makes these conjugates valuable tools in fluorescence resonance energy transfer (FRET) studies and other bioanalytical assays.

Purification and Isolation Protocols for this compound Compounds

The purification of this compound and its derivatives is essential to remove unreacted starting materials, byproducts such as dansyl-OH and mono-dansylated species, and excess reagents. Common purification techniques include:

Extraction: After the dansylation reaction, the product is often extracted into an organic solvent like toluene. kuleuven.be Further washing steps with aqueous solutions can help remove water-soluble impurities.

Chromatography: Column chromatography is a widely used method for purifying dansylated compounds. researchgate.net Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as petroleum ether and chloroform. researchgate.net High-performance liquid chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), is also highly effective for separating dansylated amines and provides high resolution. kuleuven.bekuleuven.be

Recrystallization: For crystalline solids, recrystallization from a suitable solvent system can be an effective final purification step to obtain high-purity material.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.

Advanced Spectroscopic Characterization of Didansyl 1,3 Diaminopropane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of Didansyl-1,3-diaminopropane. By analyzing various NMR experiments, the precise connectivity and spatial arrangement of atoms can be elucidated.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the formation of the sulfonamide bonds, which significantly affect the electronic environment of the nuclei in both the dansyl groups and the propane (B168953) bridge.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two naphthalene (B1677914) rings, the six protons of the two N-dimethylamino groups, and the six protons of the central 1,3-diaminopropane (B46017) chain. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the quaternary carbons of the naphthalene rings which are not visible in the ¹H spectrum.

Expected ¹H NMR Chemical Shifts for this compound Predicted values based on dansyl chloride and substituted propanediamines in a common NMR solvent like CDCl₃.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| N(CH₃)₂ | ~2.9 | s | 12H | Protons of the two dimethylamino groups |

| -CH₂-CH₂-CH₂- | ~1.8 | quintet | 2H | Central methylene (B1212753) protons of the propane linker |

| -NH-CH₂- | ~3.1 | t | 4H | Methylene protons adjacent to sulfonamide nitrogen |

| Naphthyl-H | 7.2 - 8.6 | m | 12H | Aromatic protons on the two naphthalene rings |

Expected ¹³C NMR Chemical Shifts for this compound Predicted values based on dansyl chloride and substituted propanediamines.

| Carbons | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -CH₂-C H₂-CH₂- | ~29 | Central methylene carbon of the propane linker |

| -NH-C H₂- | ~43 | Methylene carbons adjacent to sulfonamide nitrogen |

| N(C H₃)₂ | ~45 | Carbons of the dimethylamino groups |

| Naphthyl-C | 115 - 135 | Aromatic carbons of the naphthalene rings |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for revealing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to confirm proton-proton coupling networks. Key expected correlations would include the coupling between the adjacent methylene groups of the propane linker (-NH-CH ₂-CH ₂-CH ₂-NH-). Additionally, complex cross-peaks would be observed within the aromatic regions, helping to delineate the spin systems of the individual naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connectivity between protons and the carbons they are attached to. researchgate.net Expected HSQC cross-peaks would definitively link the proton signals of the N-dimethylamino groups, the propane linker methylene groups, and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects spatial proximity between protons, providing insight into the molecule's three-dimensional conformation. Important through-space correlations would be expected between the N(CH₃)₂ protons and the adjacent aromatic proton on the naphthalene ring (H-4 or H-6). Correlations might also be observed between the protons of the propane linker and nearby aromatic protons, depending on the conformational flexibility and preferred orientation of the dansyl groups.

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, is a powerful technique for directly probing the nitrogen environments. In this compound, two distinct nitrogen environments exist: the tertiary amine nitrogen of the dimethylamino group and the secondary nitrogen of the sulfonamide (-SO₂NH-) linkage. A ¹⁵N NMR spectrum would show two signals, with the sulfonamide nitrogen expected to resonate at a significantly different chemical shift compared to the amine nitrogen, providing direct evidence for the formation of the sulfonamide bonds.

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups. The data provides a molecular "fingerprint" that confirms the presence of the key structural motifs. researchgate.net

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3280 - 3350 | N-H stretch | Sulfonamide (R-SO₂NH-R') |

| 3050 - 3100 | C-H stretch | Aromatic (Naphthalene) |

| 2850 - 2960 | C-H stretch | Aliphatic (Propane linker & N-methyls) |

| 1580 - 1610 | C=C stretch | Aromatic Ring (Naphthalene) |

| ~1475 | C-H bend | Aliphatic (CH₂) |

| ~1320 - 1350 | S=O asymmetric stretch | Sulfonamide (-SO₂-N) |

| ~1140 - 1160 | S=O symmetric stretch | Sulfonamide (-SO₂-N) |

Raman spectroscopy provides complementary information to FTIR, as different molecular vibrations may be active in one technique but not the other. researchgate.net For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds. The symmetric stretching vibration of the sulfonyl group (S=O) and the "breathing" modes of the naphthalene rings are expected to produce strong signals in the Raman spectrum. researchgate.net Analysis of the Raman spectra can also provide insights into the conformational states of the flexible propane linker.

Inelastic Neutron Scattering (INS) for Characterizing Conformational Dynamics

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational and conformational dynamics of molecules. oxfordneutronschool.orgepj-conferences.org Unlike optical spectroscopies, INS is not governed by selection rules, meaning all vibrations are active and can be measured. epj-conferences.org The technique measures the energy exchange between neutrons and the sample, providing a vibrational spectrum that is particularly sensitive to the motion of hydrogen atoms due to their large incoherent scattering cross-section. oxfordneutronschool.org

For molecules like 1,3-diaminopropane, the precursor to this compound, INS combined with theoretical methods like Density Functional Theory (DFT) has been used to perform a detailed vibrational and conformational analysis. rsc.org Such studies investigate the molecule in its pure form, as well as in different environments like aqueous solutions. rsc.org By analyzing the INS spectra, researchers can identify the most stable geometric conformations (conformers) present in different phases. For 1,3-diaminopropane, a mixture of conformers is typically observed, with their relative populations depending on the environment (e.g., gaseous phase vs. condensed phase). rsc.org

The derivatization with bulky dansyl groups in this compound introduces significant steric hindrance, which would be expected to alter the conformational landscape compared to the parent diamine. INS can precisely map the resulting changes in the vibrational modes of the propane backbone and the dansyl groups, offering critical data on how dansylation affects the molecule's flexibility and preferred shapes. This information is fundamental to understanding its interactions in biological or chemical systems. Neutron spectroscopy, in general, provides unique information that is complementary to other techniques and can be compared with atomic or molecular calculations. oxfordneutronschool.org

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight of this compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is a soft ionization technique ideal for analyzing polar and thermally labile molecules like dansylated polyamines. nih.govnih.gov Dansyl chloride derivatization is a well-established method to enhance the detection of molecules with primary and secondary amines in mass spectrometry. nih.gov The dansyl group's tertiary amine structure helps to increase the signal intensity in positive mode ESI. nih.gov

In the analysis of this compound, ESI-MS would be used to confirm the molecular weight of the derivatized product. The derivatization of both primary amine groups of 1,3-diaminopropane with dansyl chloride results in a significant mass increase, which can be precisely measured. LC-ESI-MS/MS methods are routinely used for the robust and high-throughput quantification of various polyamines in biological samples after dansylation. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion. For dansyl derivatives, a characteristic and often intense peak is observed at m/z 171, corresponding to the dimethylaminonaphthalene fragment. nih.gov The fragmentation pattern would also reveal losses of the propane linker and other characteristic fragments, allowing for unambiguous identification of the compound.

Table 1: Expected ESI-MS Data for this compound

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 541.2 |

Note: Expected m/z values are calculated based on the monoisotopic mass of the compound and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While polyamines themselves are not sufficiently volatile for direct GC analysis, derivatization with reagents like dansyl chloride can increase their volatility and improve their chromatographic properties. scienceopen.com GC-MS has been successfully used for the analysis of biogenic amines in various samples following derivatization. scienceopen.comresearchgate.net

The use of a mass spectrometer as a detector for GC provides high sensitivity and specificity, allowing for the identification of specific amines based on their mass spectra. scienceopen.com For this compound, GC-MS analysis would provide a retention time characteristic of the compound under specific column and temperature conditions. The subsequent mass spectrum would exhibit a molecular ion peak and a fragmentation pattern consistent with the structure, further confirming its identity. This method is particularly useful for separating and identifying different dansylated amines within a complex mixture. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. The dansyl chromophore in this compound is responsible for its characteristic absorption and fluorescence properties. rsc.org

Dansyl derivatives typically exhibit strong absorption bands in the UV region. rsc.org The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π–π* transitions of the naphthalene ring system of the dansyl group. rsc.org Studies on similar dansyl compounds show characteristic absorption maxima around 335-345 nm. rsc.orgrsc.org The exact position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. rsc.org In polar solvents, a red shift (bathochromic shift) of the absorption band is often observed. rsc.org The concentration of the analyte can also affect the absorption spectra, with changes sometimes indicating aggregation of the molecules in solution. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Dansyl Derivatives

| Compound Type | Solvent | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| Dansyl Derivative (L1) | Acetonitrile | ~345 nm | rsc.org |

| Thienyl-based Dansyl Derivative | Acetonitrile | 341 nm | rsc.org |

The electronic transitions observed via UV-Vis spectroscopy are fundamental to understanding the photophysical behavior of this compound, including its utility as a fluorescent probe. The absorption spectrum dictates the optimal excitation wavelengths for fluorescence spectroscopy applications. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

To perform X-ray crystallography, a single crystal of this compound of suitable quality must first be grown. libretexts.org The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be solved. libretexts.org

While a specific crystal structure for this compound is not publicly available, data for the parent molecule, 1,3-diaminopropane, and its salts have been reported. nih.govnih.gov For instance, the crystal structure of propane-1,3-diaminium squarate dihydrate shows the dication adopting a C₂ᵥ-symmetric all-anti conformation. nih.gov For this compound, a crystallographic analysis would reveal the precise orientation of the two bulky dansyl groups relative to each other and to the flexible propane linker. This would provide invaluable information on the preferred solid-state conformation, intramolecular interactions (such as π-stacking between the naphthalene rings), and the packing of the molecules in the crystal lattice. Such structural details are crucial for understanding its photophysical properties in the solid state and for designing molecular sensors and other advanced materials.

Coordination Chemistry of Didansyl 1,3 Diaminopropane and Metal Ion Interactions

Investigation of Metal-Ligand Complexation Stoichiometry and Stability

The stoichiometry of metal-ligand complexes refers to the ratio in which the metal ions and ligands combine. Job's method of continuous variation is a common spectrophotometric technique used to determine this stoichiometry. sphinxsai.comsciepub.com By monitoring the absorbance of solutions with varying mole fractions of the metal and ligand, the ratio that results in the maximum absorbance corresponds to the stoichiometry of the complex formed. sciepub.com The stability of these complexes is quantified by the stability constant (K), where a higher value indicates a more stable complex. sphinxsai.comscispace.com

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium. slideshare.net It is influenced by factors such as the nature of the metal ion and the ligand. scispace.com Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of metal ion binding, including the enthalpy (ΔH) and entropy (ΔS) changes, which in turn provide the Gibbs free energy change (ΔG) and the binding constant (K). nih.govmdpi.com

The binding of metal ions to ligands can be either enthalpy-driven or entropy-driven. nih.gov For instance, the binding of some inhibitors to their target enzymes is an entropy-driven process, where the release of ordered water molecules from the active site and around the ligand contributes significantly to the favorable entropy change. nih.gov In other cases, both enthalpy and entropy can contribute considerably to the binding affinity. nih.gov

Table 1: Hypothetical Thermodynamic Parameters for Didansyl-1,3-diaminopropane Metal Complex Formation

| Metal Ion | Binding Constant (K) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |

| Cu(II) | 5.2 x 10⁶ | -38.2 | -15.5 | -22.7 |

| Zn(II) | 2.8 x 10⁵ | -31.1 | -10.2 | -20.9 |

| Pd(II) | 8.9 x 10⁷ | -45.3 | -20.8 | -24.5 |

Note: This table is illustrative and the values are not based on experimental data for this compound.

Kinetic stability refers to the speed at which a complex is formed and dissociates. slideshare.netgcnayanangal.com Complexes can be classified as labile (fast ligand exchange) or inert (slow ligand exchange). slideshare.net The kinetic inertness of a complex is crucial for applications where the complex needs to remain intact over time, such as in MRI contrast agents. nih.gov

The formation of metal complexes can proceed through various mechanisms. For some macrocyclic ligands, the reaction involves the rapid formation of an intermediate followed by a slower, pH-dependent rearrangement. psu.edu The dissociation of a complex can often be accelerated by protons (proton-assisted dissociation). nih.gov Transmetalation reactions, where one metal ion is replaced by another, are also important kinetic processes. nih.gov

Structural Characterization of this compound Metal Complexes

The three-dimensional structure of metal complexes is fundamental to understanding their properties and reactivity. Techniques like single-crystal X-ray diffraction are invaluable for determining the precise arrangement of atoms in a complex. nih.govresearchgate.net Spectroscopic methods such as IR, and ¹H and ¹³C NMR are also used to characterize the coordination of the ligand to the metal ion. nih.govnih.gov

The coordination of ligands around a metal center can also lead to different stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms. researchgate.net

The bulky dansyl groups in this compound can exert significant steric influence on the coordination geometry of the resulting metal complexes. This steric hindrance can affect the arrangement of other ligands around the metal center and may favor certain coordination numbers and geometries over others. While specific structural data for this compound complexes is limited in the provided search results, the principles of coordination chemistry suggest that the large dansyl groups would likely play a role in dictating the final structure of the complex.

Interactions with Transition Metal Ions (e.g., Cu(II), Zn(II), Pd(II))

This compound, as a diamine ligand, is expected to form stable complexes with various transition metal ions. nih.gov The stability of these complexes often follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Copper(II): Cu(II) complexes often exhibit a square planar or distorted octahedral geometry. researchgate.net The interaction of Cu(II) with diamine ligands is well-documented, and these complexes can have applications in areas like catalysis and as antimicrobial agents. ljmr.ly

Zinc(II): Zn(II) is a d¹⁰ ion and typically forms tetrahedral or octahedral complexes. chemrxiv.org Zinc complexes are important in biological systems and can be used in various chemical applications. researchgate.net

Palladium(II): Pd(II) is a d⁸ ion and strongly favors square planar coordination geometry. researchgate.net Palladium complexes are widely used as catalysts in organic synthesis.

The formation of complexes with these metal ions can be studied using techniques like spectrophotometry to determine stability constants. sphinxsai.com

Interactions with Lanthanide and Heavy Metal Ions

While direct research on the coordination chemistry of this compound is not extensively documented in peer-reviewed literature, its interactions with lanthanide and heavy metal ions can be inferred from the well-established chemistry of its constituent moieties: the 1,3-diaminopropane (B46017) backbone and the dansyl chloride fluorophore. This compound is a fluorescent chemosensor designed with a receptor-spacer-fluorophore framework. In this structure, the 1,3-diaminopropane unit acts as the metal-binding site (receptor), connected to two dansyl groups that serve as the fluorescent reporters.

The interaction of this ligand with metal ions is anticipated to modulate its fluorescent properties, providing a mechanism for metal ion detection. The nitrogen atoms of the diaminopropane (B31400) core and potentially the sulfonamide groups of the dansyl moieties can coordinate with a metal ion. This binding event can alter the electronic environment of the dansyl fluorophore, leading to changes in fluorescence intensity, either through quenching or enhancement.

Lanthanide ions (Ln³⁺) are known for their unique spectroscopic properties, including narrow emission bands and long luminescence lifetimes. alfa-chemistry.com However, their direct excitation is often inefficient. The coordination of lanthanides with organic ligands that can act as "antenna" molecules can overcome this limitation. In such complexes, the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits its characteristic luminescence. researchgate.net

For a ligand like this compound, the dansyl groups could potentially serve as antennas for sensitizing lanthanide ion emission. The coordination of a lanthanide ion to the diaminopropane and sulfonamide groups would bring the fluorophore in close proximity to the metal center, facilitating energy transfer. The coordination number of lanthanide ions is typically high, ranging from 6 to 10, and their coordination geometry is flexible, which would allow for the formation of stable complexes with a multidentate ligand like this compound. alfa-chemistry.comnih.gov

Studies on related Schiff base ligands derived from 1,3-diaminopropane have shown the formation of stable complexes with various lanthanide ions, including La(III), Pr(III), Nd(III), Sm(III), Gd(III), and Dy(III). researchgate.net In these complexes, the ligand coordinates to the metal ion through its imine nitrogen and phenolic oxygen atoms. Similarly, this compound would be expected to form stable chelates with lanthanide ions.

The stability and stoichiometry of such complexes would depend on factors like the ionic radius of the specific lanthanide ion and the solvent system used. Research on other diamine derivatives, such as 1,3-diaminopropane-N,N'-diacetic acid, has demonstrated the formation of stable complexes with lanthanides.

Table 1: Expected Coordination Behavior of this compound with Lanthanide Ions

| Property | Expected Behavior with Lanthanide Ions | Rationale |

| Coordination | The nitrogen atoms of the 1,3-diaminopropane backbone and potentially the sulfonamide oxygen atoms of the dansyl groups would coordinate to the lanthanide ion. | Lanthanide ions are hard acids and readily bind to nitrogen and oxygen donor atoms. |

| Stoichiometry | Likely to form 1:1 (metal:ligand) complexes, although other stoichiometries are possible depending on the conditions. | The bidentate or potentially tetradentate nature of the ligand would favor the formation of chelate complexes. |

| Fluorescence | The fluorescence of the dansyl groups may be quenched upon binding to some lanthanide ions, while for others, sensitization of the lanthanide's own luminescence could occur. | This is dependent on the specific energy levels of the lanthanide ion and the ligand. |

Heavy metal ions are a significant class of environmental pollutants, and there is a considerable demand for sensitive and selective fluorescent chemosensors for their detection. researchgate.net Dansyl-based fluorescent probes have been extensively studied for this purpose. The fluorescence of the dansyl group is highly sensitive to its local environment, including the polarity and the presence of quenchers like heavy metal ions. researchgate.net

The interaction of this compound with heavy metal ions such as Cu²⁺, Hg²⁺, and Pb²⁺ is expected to cause a significant change in its fluorescence emission. The primary binding site for these soft Lewis acidic metal ions would be the two nitrogen atoms of the 1,3-diaminopropane moiety. The formation of a chelate ring with the metal ion would lead to a more rigid structure, which can influence the fluorescence quantum yield.

In many cases, the binding of heavy metal ions to a fluorophore results in fluorescence quenching. This can occur through several mechanisms, including spin-orbit coupling (heavy atom effect) and energy or electron transfer from the excited fluorophore to the metal ion. For instance, dansyl-functionalized sensors have shown high sensitivity towards Hg²⁺ and Cu²⁺ through fluorescence quenching. researchgate.net

The selectivity of this compound for different heavy metal ions would be determined by the stability of the formed complexes, which is governed by factors such as the ionic radius of the metal, its preferred coordination geometry, and the Hard and Soft Acids and Bases (HSAB) principle.

Table 2: Anticipated Sensing Characteristics for Heavy Metal Ions

| Heavy Metal Ion | Expected Interaction | Potential Fluorescence Response |

| Cu²⁺ | Strong complexation with the diamine backbone. | Significant fluorescence quenching. |

| Hg²⁺ | High affinity for the nitrogen donor atoms. | Pronounced fluorescence quenching. |

| Pb²⁺ | Formation of a stable chelate. | Fluorescence quenching is likely. |

| Cd²⁺ | Coordination with the diamine group. | Potential for fluorescence quenching. |

| Zn²⁺ | Formation of a complex, often used as a reference as it can sometimes lead to fluorescence enhancement in similar sensors. | May cause fluorescence enhancement or a smaller degree of quenching compared to heavier ions. |

It is important to note that the actual photophysical response of this compound upon complexation with these metal ions would need to be determined experimentally. This would involve detailed spectroscopic studies, including absorption and fluorescence titrations, to determine binding constants, stoichiometry, and changes in quantum yields.

Fluorescence Properties and Sensing Mechanisms of Didansyl 1,3 Diaminopropane

Photophysical Characterization of Dansyl Fluorescence in Diverse Chemical Environments

The photophysical properties of dansyl derivatives, which serve as a model for Didansyl-1,3-diaminopropane, are intricately linked to their surrounding chemical environment. This sensitivity makes them powerful probes for studying molecular interactions and dynamics.

Excitation and Emission Spectra Analysis and Spectral Shifts

The dansyl chromophore exhibits a characteristic broad absorption spectrum with a maximum typically occurring in the ultraviolet region, around 330-350 nm. scbt.comCurrent time information in Bangalore, IN. The excitation spectrum of dansyl derivatives generally mirrors their absorption spectrum. Upon excitation, the molecule emits light over a broad range in the visible spectrum, with the position of the emission maximum being highly dependent on the polarity of the solvent. scbt.com

This phenomenon, known as solvatochromism, is a hallmark of dansyl fluorescence. In nonpolar solvents, the emission maximum is typically found at shorter wavelengths (blue-green region), while in polar solvents, a significant red-shift (to the green-yellow region) is observed. For instance, the emission maximum of a dansyl group can shift from around 520 nm in a less polar medium to 550 nm or higher in a more polar environment. scbt.com This shift is attributed to the stabilization of the excited state, which has a more pronounced charge-transfer character than the ground state, by the polar solvent molecules. scribd.com The excitation maximum, in contrast, is generally less sensitive to the solvent polarity. scbt.com

Table 1: Representative Excitation and Emission Maxima of Dansyl Derivatives in Different Solvents

| Solvent | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) |

| Dioxane | ~334 | ~495 |

| Acetonitrile | ~350 | ~518 |

| Water | ~335 | ~578 |

Data is representative of typical dansyl derivatives and serves as an estimation for this compound. Current time information in Bangalore, IN.

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to the photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

For dansyl derivatives, both the quantum yield and lifetime are highly sensitive to the environment. In nonpolar, aprotic solvents, dansylamides can exhibit high quantum yields, sometimes approaching 0.8, and long lifetimes in the range of 10-20 nanoseconds. However, in polar, protic solvents like water, the quantum yield is often significantly lower, and the lifetime is shorter. This quenching in polar solvents is often attributed to efficient non-radiative decay pathways, such as those involving interactions with the solvent molecules.

Table 2: Typical Fluorescence Quantum Yields and Lifetimes of Dansyl Derivatives

| Solvent | Quantum Yield (ΦF) | Lifetime (τ, ns) |

| Dioxane | ~0.8 | ~16 |

| Acetonitrile | ~0.37 | Not widely reported |

| Water | ~0.02 - 0.21 | ~11.8 |

Values are for representative dansyl compounds and provide an expected range for this compound.

Mechanisms of Fluorescence Modulation by Analyte Interactions

The fluorescence of this compound is expected to be modulated by its interaction with various analytes, a property that is extensively documented for other dansyl-based sensors. These modulations are often the basis for the development of fluorescent chemosensors.

Photoinduced Electron Transfer (PET) Processes and Their Inhibition

Photoinduced electron transfer (PET) is a primary mechanism for fluorescence quenching in many dansyl-based sensors. In the case of this compound, the lone pair of electrons on the nitrogen atoms of the diaminopropane (B31400) linker can act as electron donors. Upon excitation of the dansyl fluorophore, an electron can be transferred from the amine to the excited dansyl group, leading to a non-radiative decay to the ground state and thus, quenching of the fluorescence.

The efficiency of this PET process can be modulated by the binding of an analyte to the diamine linker. For instance, the binding of metal ions or protons to the amine groups can lower the energy of the lone pair electrons, making the electron transfer to the excited dansyl group less favorable. This inhibition of PET results in a "turn-on" fluorescence response, where the fluorescence intensity increases upon analyte binding. The quenching of dansyl fluorescence by certain metal ions like Cu2+ and Fe3+ is a well-documented phenomenon often attributed to PET.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

While less common for simple dansylamides, excited-state intramolecular proton transfer (ESIPT) can be a relevant de-excitation pathway in more complex dansyl derivatives, particularly those containing both a proton-donating and a proton-accepting moiety in close proximity. In such systems, upon excitation, a proton can be transferred from the donor to the acceptor, leading to a tautomeric form that may have different fluorescence properties, often characterized by a large Stokes shift. For this compound, the secondary amines of the sulfonamide groups could potentially engage in intermolecular proton transfer with protic solvents, which can influence the excited-state dynamics and contribute to the observed solvatochromic effects.

Influence of Conformational Changes and Solvent Effects on Fluorescence

The fluorescence of dansyl derivatives is highly sensitive to the conformation of the molecule and the nature of the surrounding solvent. The flexibility of the linker in this compound allows for various conformations, some of which may favor intramolecular interactions between the two dansyl groups or between a dansyl group and the linker, potentially leading to self-quenching.

Solvent molecules can have a profound impact on the fluorescence properties. scribd.com As previously discussed, polar solvents can stabilize the charge-transfer excited state, leading to a red-shift in the emission spectrum. scribd.com Furthermore, the viscosity and rigidity of the local environment can affect the rate of non-radiative decay processes. In a more rigid environment, non-radiative de-excitation pathways that involve molecular motion are hindered, which can lead to an increase in fluorescence quantum yield and lifetime. scribd.com This effect is often observed when dansyl probes bind to macromolecules like proteins or are incorporated into polymer matrices.

Fluorescence Response to Specific Chemical Species and Environmental Stimuli

The utility of a fluorescent probe is defined by its ability to respond selectively and sensitively to the presence of specific analytes or changes in its immediate environment. This compound, with its two environmentally sensitive dansyl fluorophores, is a promising candidate for such applications. Its fluorescence properties are modulated by interactions with various chemical species, leading to either an enhancement ("turn-on") or a reduction ("turn-off") of its emission intensity. These responses are governed by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and complex formation.

Profiling of Selectivity and Sensitivity for Target Analytes

The selectivity of a fluorescent sensor is its ability to provide a distinct response for a particular analyte in the presence of other potentially interfering species. For dansyl-based probes, selectivity is often achieved through specific binding interactions between the analyte and the sensor molecule. The diamine linker in this compound can play a crucial role in this, providing binding sites for certain analytes.

Metal Ions:

Dansyl derivatives have been widely explored as fluorescent chemosensors for the detection of various metal ions. The nitrogen atoms of the sulfonamide groups and the diamine bridge in this compound can act as a coordination site for metal ions. This interaction can significantly perturb the electronic state of the dansyl fluorophore, leading to a change in fluorescence.

Research on similar dansyl-functionalized probes has demonstrated high selectivity towards heavy and transition metal ions. For instance, a novel dansyl group functionalized Fe3O4@SiO2 magnetic nanomaterial exhibited excellent fluorescence sensitivity and selectivity for Hg2+ over a range of other metal ions including Na+, K+, Mg2+, Al3+, Ca2+, Cd2+, Ni2+, Co2+, Fe3+, Zn2+, Pb2+, and Cu2+. rsc.org Similarly, other studies have reported high sensitivity of dansyl derivatives towards Cu2+ and Hg2+ ions. bohrium.comrsc.org The quenching of fluorescence upon binding with these ions is often the primary sensing mechanism.

Nitroaromatic Compounds:

Nitroaromatic compounds are electron-deficient molecules that are known to quench the fluorescence of many fluorophores, including dansyl derivatives, through a photoinduced electron transfer (PET) mechanism. The electron-rich dansyl group can donate an electron to the electron-deficient nitroaromatic compound upon excitation, leading to a non-radiative decay pathway and thus, fluorescence quenching.

A study on a fluorescent film sensor, fabricated by covalently immobilizing a dansyl fluorophore via reaction with diaminopropane, demonstrated strong and selective quenching of its fluorescence by nitroaromatic compounds such as nitrobenzene, 4-nitrotoluene, 3,5-dinitrotoluene, and 2,4,6-trinitrotoluene. ysu.am The presence of other common quenchers or non-nitroaromatic compounds had a minimal effect, highlighting the selectivity for this class of analytes. ysu.am The quenching mechanism was confirmed to be static, involving the formation of a non-fluorescent complex between the dansyl fluorophore and the nitroaromatic molecule. ysu.am

The table below summarizes the profiled selectivity of dansyl-based sensors, which can be considered indicative of the expected selectivity of this compound.

| Target Analyte Class | Specific Examples | Basis of Selectivity | Observed Response | Reference |

|---|---|---|---|---|

| Heavy Metal Ions | Hg2+, Cu2+ | Coordination with sulfonamide and amine nitrogens | Fluorescence Quenching | rsc.orgbohrium.comrsc.org |

| Nitroaromatic Compounds | TNT, DNT, Nitrobenzene | Photoinduced Electron Transfer (PET) from the electron-rich dansyl group to the electron-deficient analyte | Fluorescence Quenching | ysu.amdergipark.org.trrsc.org |

Establishing Detection Limits and Dynamic Ranges for Quantitative Analysis

For a fluorescent probe to be useful for quantitative analysis, its detection limit and dynamic range must be established. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the dynamic range is the concentration range over which a quantifiable relationship exists between the analyte concentration and the fluorescence signal.

Detection Limits:

The detection limit for fluorescent sensors is typically determined from the standard deviation of the blank and the slope of the calibration curve at low analyte concentrations. For dansyl-based sensors, the LOD can be very low, often in the micromolar (µM) to nanomolar (nM) range, and in some cases, even down to the picomolar (pM) level.

For example, a dansyl derivative was able to detect and quantify Hg2+ concentrations as low as 2.5 µM. bohrium.com In another instance, a dansyl-functionalized nanocomposite could detect Hg2+ concentrations as low as 10⁻⁸ M (10 nM). rsc.org The LOD is highly dependent on the specific analyte, the solvent system, and the instrumentation used.

Dynamic Range and Stern-Volmer Analysis:

The dynamic range is often evaluated using a Stern-Volmer plot for quenching-based sensors. The Stern-Volmer equation, , relates the fluorescence intensities in the absence () and presence () of a quencher at a concentration ([Q]). The Stern-Volmer constant () is a measure of the quenching efficiency. A linear Stern-Volmer plot indicates a single type of quenching mechanism (either static or dynamic) is dominant within that concentration range.

Studies on dansyl-containing copolymers for the detection of nitroaromatics have reported high Stern-Volmer constants, indicating efficient quenching. For instance, a fluorescent copolymer sensor for dinitrotoluene (DNT), trinitrotoluene (TNT), and trinitrophenol (TNP) yielded values of 1.1 × 10³ M⁻¹, 1.3 × 10³ M⁻¹, and 1.6 × 10³ M⁻¹, respectively. nih.gov The fluorescence quenching response was linear over a wide concentration range, for example, from 36 to 937 µM for DNT. nih.gov

The following table provides illustrative detection limits and dynamic ranges for analytes detected by dansyl-based fluorescent probes, which can serve as an estimate for the potential performance of this compound.

| Target Analyte | Detection Limit (LOD) | Dynamic Range | Stern-Volmer Constant (KSV) | Reference |

|---|---|---|---|---|

| Hg2+ | 10 nM | Not specified | Not applicable (complex formation) | rsc.org |

| Cu2+ | ~ µM range | Not specified | Not applicable (complex formation) | bohrium.com |

| 2,4-Dinitrotoluene (DNT) | ~ µM range | 36 - 937 µM | 1.1 x 103 M-1 | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | ~ µM range | 29 - 752 µM | 1.3 x 103 M-1 | nih.gov |

It is important to note that the specific performance of this compound would need to be experimentally determined. However, the data from analogous dansyl-based sensors strongly suggest its potential as a highly sensitive and selective fluorescent probe for various analytes, particularly heavy metal ions and nitroaromatic compounds.

Applications of Didansyl 1,3 Diaminopropane in Advanced Chemical Sensing and Supramolecular Assemblies

Development of Fluorescent Chemosensors for Analytical Applications

The inherent fluorescence of the dansyl moiety in Didansyl-1,3-diaminopropane makes it an excellent candidate for the development of "turn-on" or "turn-off" fluorescent chemosensors. The proximity of the two dansyl groups and the nature of the diaminopropane (B31400) linker can be tailored to achieve high selectivity and sensitivity for various analytes.

Detection and Quantification of Biologically Relevant Diamines and Polyamines

The structural motif of 1,3-diaminopropane (B46017) within the this compound molecule provides a basis for the selective recognition of other biologically important diamines and polyamines. Research has shown that BINOL-based aldehydes exhibit a significant fluorescence enhancement specifically in the presence of 1,3-diaminopropane (DAP). This selectivity arises from the formation of a stable six-membered ring aminal, a reaction not as readily achieved with other amines, which tend to form imines. This principle suggests that this compound, with its pre-organized diamine structure, can act as a selective host for similar molecules, leading to detectable changes in its fluorescence profile.

Fluorescence-based assays are increasingly important for measuring the activity of enzymes involved in polyamine biosynthesis, which are targets for various therapies. While direct use of this compound in such assays is not extensively documented, the principles of using fluorescent probes to quantify polyamines like putrescine, spermidine, and spermine are well-established. These methods often rely on derivatization reactions to produce fluorescent adducts that can be quantified.

Chemosensing of Metal Ions and Anions in Solution

The dansyl group is a well-known fluorophore utilized in the design of chemosensors for a variety of metal ions and anions. Dansyl-based sensors often operate on a photoinduced electron transfer (PET) mechanism, where the binding of an analyte to a receptor site modulates the fluorescence of the dansyl reporter.

Metal Ion Detection: this compound, with its two dansyl groups and the nitrogen atoms of the diaminopropane linker, presents multiple coordination sites for metal ions. Dansylated polyamines have been successfully employed as fluorescent sensors for metal ions such as copper(II), zinc(II), and cadmium(II). The complexation of a metal ion with the sensor typically leads to a quenching of the fluorescence emission. For instance, a dansyl- and quinoline-based chemosensor demonstrated high selectivity for Cu2+ through a fluorescent "on-off" mechanism, with a low detection limit of 43 nM. acs.org Similarly, dansylated tripodal polyamines have shown strong fluorescence quenching in the presence of Cu(II). mdpi.com While direct studies on this compound are limited, the established success of related dansyl-polyamine structures strongly supports its potential for selective metal ion detection. The binding mode is often a 1:1 complex between the sensor and the metal ion. acs.org

Anion Detection: The hydrogen bond donating capabilities of the N-H groups in the sulfonamide linkages of this compound make it a potential candidate for anion sensing. Research on hybrid dansyl-triazine ligands has demonstrated selective detection of fluoride anions through fluorescence enhancement. mdpi.com The sensing mechanism is attributed to hydrogen bonding between the N-H of the ligand and the fluoride ion, which restricts molecular rotation and leads to an increase in fluorescence lifetime. mdpi.com This principle can be extrapolated to this compound, suggesting its utility in the development of fluorescent chemosensors for anions.

Below is an interactive table summarizing the sensing capabilities of dansyl-based chemosensors for various ions.

| Analyte | Sensor Type | Sensing Mechanism | Typical Response |

| Diamines/Polyamines | BINOL-based aldehydes with DAP | Formation of a fluorescent aminal | Fluorescence enhancement |

| Copper (Cu²⁺) | Dansyl-quinoline chemosensor | 1:1 complexation | Fluorescence quenching ("on-off") |

| Fluoride (F⁻) | Dansyl-triazine ligand | Hydrogen bonding | Fluorescence enhancement |

Potential for Environmental Monitoring Applications (e.g., vapor detection)

The volatility of certain diamines, including 1,3-diaminopropane, allows for their detection in the vapor phase, which is crucial for environmental and industrial monitoring. A doubly twisted molecular probe has been shown to detect 1,3-diaminopropane vapor with a significant red shift in its emission spectrum. nih.gov This demonstrates the feasibility of developing sensors based on this compound for the real-time, naked-eye detection of volatile organic compounds in the environment. nih.gov The ability to detect such vapors at precise concentrations highlights the potential for creating cost-effective and portable monitoring devices. nih.gov

Integration into Supramolecular Architectures

The structure of this compound, with its aromatic dansyl groups and flexible linker, makes it an ideal component for the construction of complex supramolecular assemblies. These assemblies are held together by non-covalent interactions and can exhibit a range of interesting properties and functions.

Host-Guest Chemistry and Molecular Recognition Phenomena

The principles of host-guest chemistry, which involve the selective binding of a "guest" molecule to a "host" molecule, are central to the function of this compound in molecular recognition. The cavity-like structure that can be formed by the two dansyl groups, along with the binding sites on the diaminopropane linker, allows it to act as a host for various guest molecules.

Theoretical studies on the non-covalent complexes of crown ethers with diaminopropanol, a molecule structurally similar to the linker in this compound, provide insights into the thermodynamics and structural correlations of host-guest interactions in both aqueous solution and the gas phase. researchgate.net These studies are crucial for understanding the fundamental principles of molecular recognition and self-assembly. The ability to form specific host-guest complexes is a key driver for the development of selective sensors and other functional supramolecular systems.

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The dansyl groups of this compound can participate in π-π stacking, while the diaminopropane linker can engage in hydrogen bonding.

Studies on the aggregation behavior of amino acid-based surfactants in the presence of linear diamine counterions, including 1,3-diaminopropane, have provided valuable insights into the role of such linkers in self-assembly. In these systems, the critical micelle concentration (CMC) was found to decrease with increasing length of the diamine spacer, indicating that longer linkers facilitate micellization. Furthermore, the hydrodynamic diameters of the resulting micelles were largely independent of the counterion length for diamines longer than 1,2-diaminoethane. These findings suggest that this compound derivatives could self-assemble into well-defined nanostructures, such as micelles or vesicles, in a controlled manner. The formation of such self-assembled structures is fundamental to the development of new materials for drug delivery, catalysis, and nanotechnology.

Analytical Methodologies Utilizing Dansyl Derivatization

The intense fluorescence of the dansyl moiety in this compound makes it an excellent labeling agent for the sensitive detection of various analytes. Derivatization with this compound can significantly enhance the detectability of molecules that lack a native chromophore or fluorophore, enabling their quantification at trace levels.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique for the separation and quantification of complex mixtures. The derivatization of target analytes with a fluorescent tag like a dansyl group is a common strategy to improve sensitivity and selectivity. While specific studies detailing the use of this compound as a pre-column derivatization reagent for a wide range of analytes are not extensively documented in readily available literature, the principles of dansyl chemistry are well-established.

The general workflow for such an application would involve the reaction of this compound with the target analyte, which typically possesses a reactive functional group such as a primary or secondary amine, a hydroxyl, or a thiol group. This reaction forms a stable, highly fluorescent derivative that can be easily separated by reversed-phase HPLC and detected with high sensitivity by a fluorescence detector. The excitation and emission wavelengths for dansyl derivatives are typically in the range of 330-350 nm and 500-530 nm, respectively, providing a region of the spectrum with minimal interference from many biological matrices.

Table 1: Hypothetical HPLC Parameters for Analysis of a Didansyl-Derivatized Analyte

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 340 nm, Emission: 525 nm |

| Column Temperature | 30 °C |

This table represents typical starting conditions for the analysis of dansylated compounds and would require optimization for a specific analyte derivatized with this compound.

Applications in Capillary Electrophoresis and Other Advanced Separation Techniques

Capillary electrophoresis (CE) is another powerful separation technique that benefits from the use of fluorescent labeling. The high separation efficiency of CE, combined with the sensitive detection afforded by laser-induced fluorescence (LIF), makes it ideal for the analysis of minute sample volumes. Derivatization with a fluorescent tag like a dansyl group can dramatically lower the limits of detection for various analytes in CE.

While specific, detailed protocols for the use of this compound in capillary electrophoresis are not widely reported, the general principles of using dansyl derivatives in CE are applicable. The derivatization process would be similar to that for HPLC, and the resulting fluorescently-labeled analytes could be separated based on their charge-to-size ratio under the influence of an electric field. This approach has been successfully employed for the analysis of biogenic amines, amino acids, and other biologically important molecules using other dansylating reagents. The use of this compound in such applications could potentially offer unique separation or spectroscopic characteristics due to its specific structure.

Potential in Advanced Functional Materials (e.g., optical materials)

The photophysical properties of this compound, particularly its sensitivity to the polarity of its microenvironment, suggest its potential as a building block for advanced functional materials. The fluorescence emission of dansyl derivatives is known to be highly dependent on the polarity of the surrounding medium, a phenomenon known as solvatochromism. This property can be exploited in the design of materials that respond to external stimuli.

For instance, incorporating this compound into a polymer matrix could lead to the development of fluorescent sensors for detecting changes in environmental polarity or the presence of specific analytes that interact with the dansyl groups. The flexible linker between the two dansyl units could also allow for conformational changes upon binding to a target, leading to a change in the fluorescence signal, potentially through excimer or exciplex formation.

Furthermore, the ability of the diamine linker to participate in hydrogen bonding and coordination chemistry opens up possibilities for its use in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). In such structures, the dansyl units could act as signaling components, providing a fluorescent readout of the assembly's structural integrity or its interaction with guest molecules. These materials could find applications in areas such as chemical sensing, bio-imaging, and the development of novel optical devices. The investigation into these potential applications represents a promising area for future research.

Theoretical and Computational Investigations of Didansyl 1,3 Diaminopropane

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties that govern the structure, reactivity, and spectroscopic behavior of Didansyl-1,3-diaminopropane.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the ground-state properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for systems of the size of this compound.

DFT calculations are employed to determine the molecule's most stable three-dimensional structures by finding the geometries that correspond to minima on the potential energy surface. For a flexible molecule like this compound, this involves a conformational analysis focused on the rotation around the single bonds of the 1,3-diaminopropane (B46017) linker. Studies on the parent 1,3-diaminopropane molecule have shown that it can adopt various conformations, with the relative stability influenced by intramolecular effects and the surrounding environment (e.g., gas phase vs. solution). stfc.ac.ukresearchgate.net For instance, different conformers are described by the sequence of dihedral angles along the molecule's backbone (T = trans, G = gauche). stfc.ac.uk The addition of the two bulky dansyl groups significantly increases the complexity of the conformational landscape, introducing steric hindrance that influences the preferred orientations of the dansyl moieties relative to the linker.

DFT is also used to calculate other important ground-state properties, such as vibrational frequencies, which correspond to the energies of molecular vibrations. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed geometry and provide a detailed assignment of the observed spectral bands. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution within the molecule and indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its reactivity. researchgate.net

Table 1: Representative Conformations of the 1,3-Diaminopropane Linker Investigated by DFT This table is based on studies of the unsubstituted 1,3-diaminopropane molecule and illustrates the types of conformers that would be considered in a DFT analysis of the full this compound compound.

| Conformer Notation | Description of Dihedral Angles | Predicted Relative Stability |

| TTTT | All-trans (extended) conformation | Often stable in condensed phases and aqueous solution stfc.ac.ukresearchgate.net |

| GGG'G | Gauche-gauche-gauche conformation | Predicted to be highly stable in the gas phase stfc.ac.ukresearchgate.net |

| TGTT | Trans-gauche-trans-trans conformation | A stable conformer in condensed phases stfc.ac.ukresearchgate.net |

| TG'GG' | Trans-gauche-gauche-gauche conformation | A stable conformer in the gas phase stfc.ac.ukresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT for studying the properties of electronically excited states. rsc.orgrsc.org It is an indispensable tool for understanding the photophysical processes of fluorescent molecules like this compound.

The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without any change in the molecular geometry. mdpi.com These energies can be directly related to the absorption maxima (λmax) observed in UV-visible absorption spectra. nih.gov TD-DFT also provides information about the "character" of each electronic transition (e.g., π → π, n → π, or charge-transfer) by identifying the specific molecular orbitals involved. researchgate.net

For a fluorescent molecule, TD-DFT is also used to investigate the properties of the first singlet excited state (S₁). By optimizing the molecular geometry in the excited state, researchers can model the structural relaxation that occurs after photoexcitation. The energy difference between the optimized excited-state geometry and the optimized ground-state geometry provides the 0-0 energy, while the energy emitted when the molecule returns from the relaxed S₁ state to the ground state corresponds to the fluorescence emission energy. ups-tlse.frresearchgate.net This allows for the theoretical prediction of fluorescence spectra and the calculation of the Stokes shift—the difference in energy between the absorption and emission maxima. These calculations are crucial for interpreting experimental fluorescence data and designing new fluorescent probes with desired photophysical properties. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

The simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms. The choice of force field is crucial for obtaining accurate results. mdpi.com Analysis of the MD trajectory can provide data on the distribution of dihedral angles, the root-mean-square deviation (RMSD) of the structure over time, and the formation of intramolecular hydrogen bonds.

In Silico Modeling of Molecular Interactions and Recognition Processes

This compound can function as a molecular probe or sensor, where its fluorescence properties change upon binding to a target molecule or ion. In silico modeling techniques, such as molecular docking and MD simulations, are used to investigate these molecular recognition processes.

Molecular docking is a computational method that predicts the preferred binding orientation of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a protein or a cyclodextrin). Docking algorithms sample a large number of possible binding poses and use a scoring function to rank them, identifying the most likely binding mode.

Following docking, MD simulations can be used to refine the binding pose and assess the stability of the resulting complex over time. mdpi.com These simulations provide detailed insights into the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the complex. mdpi.com Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a quantitative estimate of the binding affinity between this compound and its target. mdpi.com

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

A key strength of theoretical and computational investigations is the ability to predict spectroscopic signatures that can be directly compared with experimental results. This correlation serves to validate the computational models and provide a deeper interpretation of the experimental data.

Vibrational Spectra: As mentioned, DFT calculations yield vibrational frequencies that can be correlated with experimental IR and Raman spectra. A good match between the predicted and measured spectra provides confidence in the accuracy of the computed molecular structure. stfc.ac.uk

Electronic Spectra: TD-DFT calculations predict the energies of electronic transitions, which correspond to peaks in UV-visible absorption spectra. By including solvent effects in the calculations (e.g., using a Polarizable Continuum Model, PCM), the predicted absorption maxima can often achieve high accuracy. nsf.gov Similarly, TD-DFT calculations of emission energies from the optimized excited-state geometry can be used to predict fluorescence spectra. researchgate.net

NMR Spectra: While not explicitly covered above, QM methods can also predict NMR chemical shifts and coupling constants, which can be compared with experimental NMR data for structural elucidation.

When theoretical predictions align well with experimental data, the computational model can be used to explain the underlying reasons for the observed properties. For example, TD-DFT can reveal not just the color of a molecule's emission but also why it emits at that wavelength by detailing the nature of the orbitals involved in the electronic transition. This synergy between theory and experiment is crucial for the rational design of new molecules with tailored properties.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements Pertaining to Didansyl-1,3-diaminopropane

Research on this compound has primarily centered on its synthesis and characterization as a fluorescent probe. The core structure consists of two dansyl chloride moieties covalently linked to a 1,3-diaminopropane (B46017) backbone. The dansyl group, a derivative of naphthalene (B1677914), is a well-established fluorophore known for its sensitivity to the local environment.

Key advancements in the study of bis-dansyl derivatives, a class of compounds to which this compound belongs, have highlighted the influence of the linker length between the two dansyl units on their photophysical properties. Studies on bis-dansyl fluorescent probes with varying aliphatic diamine linkers have shown that the length of the linker can influence the molecule's response to environmental polarity. Shorter chain linkers tend to favor an intramolecular charge transfer (CT) excited state in aqueous environments, while longer chains favor a locally excited (LE) state. This fundamental understanding is crucial for the rational design of probes with specific sensing capabilities.

While specific high-impact studies solely focused on this compound are not extensively documented in publicly available literature, the broader research on bis-dansyl compounds provides a foundational understanding of its potential behavior and applications.

Emerging Trends in Fluorescent Probe Design and Sensor Technology

The field of fluorescent probe design is continually evolving, with several emerging trends that are relevant to the potential applications of this compound. A significant trend is the development of sensors for heavy metal ions due to their environmental and biological significance. Dansyl-based sensors have been effectively utilized for the detection of ions such as mercury (Hg²⁺). researchgate.netnih.gov These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the probe leads to a detectable change in its fluorescence intensity.

Another trend is the creation of multifunctional systems where the fluorescent probe is integrated into a larger assembly to enhance its capabilities. For instance, dansyl derivatives have been incorporated into supramolecular nanovesicles to improve their efficacy as bactericides for plant diseases by enhancing biofilm disruption. nih.gov This highlights a move towards creating probes that not only detect but also interact with and modify their target environment.

Furthermore, there is a growing interest in developing probes that can function in complex biological and environmental samples. This necessitates the design of robust and selective sensors that can operate effectively in aqueous media. researchgate.netnih.gov

Prospective Avenues for Enhanced Sensing Capabilities and Performance

To enhance the sensing capabilities of probes like this compound, several avenues of research can be explored. One promising direction is the modification of the core structure to fine-tune its selectivity and sensitivity towards specific analytes. By introducing different functional groups to the dansyl or diamine components, it may be possible to create derivatives with a high affinity for particular metal ions or organic molecules.

The performance of these probes can also be improved by leveraging different fluorescence modulation mechanisms. While simple "on-off" switching is common, more sophisticated ratiometric sensing, where the ratio of fluorescence at two different wavelengths changes upon analyte binding, can provide more reliable and quantitative measurements.

Moreover, the integration of this compound into nanomaterials, such as quantum dots or nanoparticles, could lead to significant enhancements in signal amplification and stability.

Opportunities for Integration in Multifunctional Chemical Systems

The structure of this compound, with its two reactive amine groups (prior to dansylation) and fluorescent signaling units, makes it a candidate for integration into multifunctional chemical systems. These systems aim to combine sensing with other functions, such as catalysis or targeted delivery.

For example, a didansyl-based probe could be incorporated into a polymer matrix to create a solid-state sensor for continuous monitoring of environmental pollutants. Three novel bis-dansyl derivatives with a sulfur bridge have been synthesized and studied in both solution and solid state, showing fluorescence quantum yields up to 60%. researchgate.net

There is also potential for its use in biological imaging and diagnostics. By attaching targeting moieties, this compound-based probes could be directed to specific cells or organelles, allowing for the visualization of local chemical environments. The development of dansyl-acridine conjugates as multifunctional systems is one such example being explored. researchgate.net

Q & A

Q. What safety protocols are critical when handling Didansyl-1,3-diaminopropane in laboratory settings?

Researchers must adhere to stringent safety measures:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respirators if ventilation is insufficient .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols or dust .

- Waste Management : Segregate chemical waste and dispose via licensed hazardous waste facilities to mitigate environmental contamination .

- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and avoid water flushing. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- Spectroscopic Analysis :

- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and C-O/C-N stretches (1000–1200 cm⁻¹). For example, 2-ethoxy derivatives show C-O stretches at 1082 cm⁻¹ .

- NMR : Use H/C NMR to confirm backbone structure and substituent integration.

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, oxidants) influence unexpected cyclization or byproduct formation in this compound derivatives?

- Mechanistic Insights :

- Cyclization : Under oxidative conditions (e.g., NaOCl), 1,3-diaminopropane derivatives can form heterocycles like pyrazolidine via N-chloro intermediates. Monitor reaction progress with TLC or in situ IR .

- pH Effects : Lower pH promotes protonation of amines, reducing nucleophilicity and altering reaction pathways. For example, acidic conditions may favor guanidinium cation formation from N,N′-dimethyl derivatives .

Q. What methodologies resolve contradictions in spectroscopic data for substituted 1,3-diaminopropane derivatives?

- Comparative Analysis : Cross-reference experimental IR/NMR data with computational predictions (e.g., DFT simulations) or literature benchmarks. For example:

| Derivative | NH Stretching (cm⁻¹) | C-O Stretching (cm⁻¹) |

|---|---|---|

| 2-Ethoxy-1,3-diaminopropane | 3400, 3290 | 1082 |

| 2-Butyloxy-1,3-diaminopropane | 3364, 3294 | 1100 |